molecular formula C9H11BrO B1287483 1-Bromo-2-(ethoxymethyl)benzene CAS No. 80171-34-2

1-Bromo-2-(ethoxymethyl)benzene

Cat. No.: B1287483
CAS No.: 80171-34-2
M. Wt: 215.09 g/mol
InChI Key: IRJIHLOLKDSXAJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the first position and an ethoxymethyl group at the second position. This compound is used in various chemical syntheses and has applications in different fields of research.

Scientific Research Applications

1-Bromo-2-(ethoxymethyl)benzene is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential in drug development and as a building block for bioactive compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-2-(ethoxymethyl)benzene is likely similar to other brominated benzene derivatives. These reactions typically involve an electrophilic aromatic substitution mechanism, where the bromine atom on the benzene ring is replaced by a nucleophile .

Safety and Hazards

While handling 1-Bromo-2-(ethoxymethyl)benzene, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethyl)benzene can be synthesized through the bromination of 2-(ethoxymethyl)benzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of 2-(ethoxymethyl)phenol, 2-(ethoxymethyl)aniline, etc.

    Coupling Reactions: Formation of biaryl compounds with various functional groups.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(ethoxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The ethoxymethyl group provides a balance of hydrophobicity and reactivity, making it suitable for various applications in synthesis and research .

Properties

IUPAC Name

1-bromo-2-(ethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIHLOLKDSXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601719
Record name 1-Bromo-2-(ethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80171-34-2
Record name 1-Bromo-2-(ethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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